molecular formula C15H17NO5S B5727998 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide

2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide

Cat. No. B5727998
M. Wt: 323.4 g/mol
InChI Key: GYIHRSZESCZWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide, also known as DOB, is a potent psychedelic drug that belongs to the phenethylamine family. It was first synthesized in the 1960s and has since gained popularity among researchers in the field of psychedelic research.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act primarily through its interaction with the serotonin 2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. When 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide binds to this receptor, it causes a cascade of biochemical events that ultimately lead to its psychedelic effects.
Biochemical and Physiological Effects:
2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It has also been found to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide for lab experiments is its long duration of action. This allows researchers to study its effects over an extended period of time. However, its potency and long duration of action also pose a risk for potential toxicity and adverse effects. Therefore, researchers must exercise caution when using 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide in lab experiments.

Future Directions

There are several future directions for research on 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its use in the study of consciousness and altered states of perception. Further research is needed to fully understand the potential benefits and risks of 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide and its potential applications in the field of psychedelic research.
Conclusion:
In conclusion, 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide is a potent psychedelic drug that has gained popularity among researchers in the field of psychedelic research. Its synthesis method has been well-established, and it has been used in various scientific studies to investigate its effects on the brain and behavior. 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide has a high affinity for the serotonin 2A receptor, and its long duration of action makes it an ideal candidate for studies on the long-term effects of psychedelic drugs. However, its potency and long duration of action also pose a risk for potential toxicity and adverse effects. Further research is needed to fully understand the potential benefits and risks of 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide and its potential applications in the field of psychedelic research.

Synthesis Methods

The synthesis of 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide involves the reaction between 2,5-dimethoxybenzaldehyde and 3-methoxyaniline in the presence of sulfuric acid and acetic anhydride. The resulting product is then sulfonated with chlorosulfonic acid to produce 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide. The synthesis method has been well-established, and researchers have been able to produce 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide in large quantities for use in scientific research.

Scientific Research Applications

2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide has been used in various scientific studies to investigate its effects on the brain and behavior. It has been found to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychedelic effects. 2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide has also been found to have a long duration of action, with effects lasting up to 24 hours. This makes it an ideal candidate for studies on the long-term effects of psychedelic drugs.

properties

IUPAC Name

2,5-dimethoxy-N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-19-12-6-4-5-11(9-12)16-22(17,18)15-10-13(20-2)7-8-14(15)21-3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIHRSZESCZWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-N-(3-methoxyphenyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.